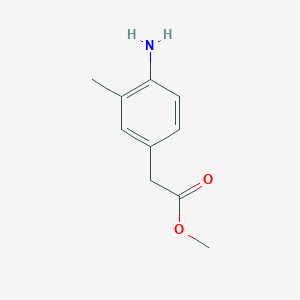![molecular formula C8H13NOS B13994486 2,5-Dimethyl-4-[2-(methylsulfanyl)ethyl]-1,3-oxazole CAS No. 63892-74-0](/img/structure/B13994486.png)
2,5-Dimethyl-4-[2-(methylsulfanyl)ethyl]-1,3-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dimethyl-4-[2-(methylsulfanyl)ethyl]-1,3-oxazole is a heterocyclic compound containing both sulfur and nitrogen atoms within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-4-[2-(methylsulfanyl)ethyl]-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,5-dimethyl-1,3-oxazole with a methylsulfanyl ethyl group in the presence of a suitable catalyst. The reaction conditions often include refluxing in an organic solvent such as ethanol or toluene, with the addition of a base like sodium ethylate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate more efficient purification techniques such as distillation or crystallization to obtain the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dimethyl-4-[2-(methylsulfanyl)ethyl]-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the methylsulfanyl group, yielding a simpler oxazole derivative.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Simplified oxazole derivatives.
Substitution: Various substituted oxazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,5-Dimethyl-4-[2-(methylsulfanyl)ethyl]-1,3-oxazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism by which 2,5-Dimethyl-4-[2-(methylsulfanyl)ethyl]-1,3-oxazole exerts its effects is primarily through its interaction with biological molecules. The sulfur and nitrogen atoms in the compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s reactivity allows it to interact with enzymes and receptors, potentially modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dimethyl-1,3-oxazole: Lacks the methylsulfanyl ethyl group, making it less reactive in certain chemical reactions.
4-Methyl-2-(methylsulfanyl)-1,3-oxazole: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
2-Methyl-4-(methylsulfanyl)-1,3-oxazole: Another closely related compound with distinct chemical properties.
Uniqueness
2,5-Dimethyl-4-[2-(methylsulfanyl)ethyl]-1,3-oxazole is unique due to the presence of both methyl and methylsulfanyl groups, which confer specific reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
63892-74-0 |
|---|---|
Molekularformel |
C8H13NOS |
Molekulargewicht |
171.26 g/mol |
IUPAC-Name |
2,5-dimethyl-4-(2-methylsulfanylethyl)-1,3-oxazole |
InChI |
InChI=1S/C8H13NOS/c1-6-8(4-5-11-3)9-7(2)10-6/h4-5H2,1-3H3 |
InChI-Schlüssel |
QWTQJJYBCFGVFP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=C(O1)C)CCSC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







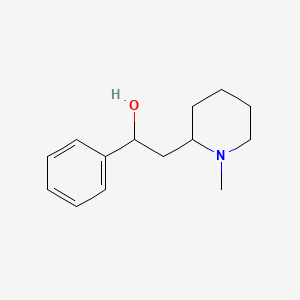
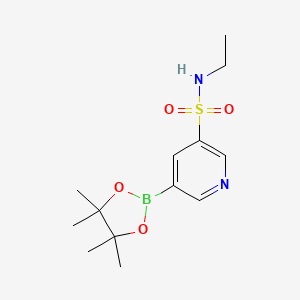
![1-({[5-(3,4-Dichlorophenyl)furan-2-yl]methylidene}amino)-4,5-dihydroxy-1,5-dihydro-2H-imidazol-2-onato](/img/structure/B13994440.png)
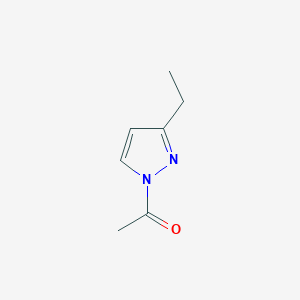

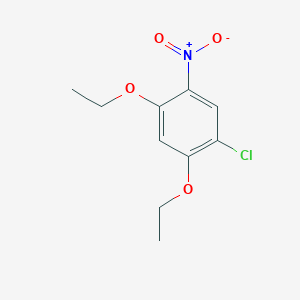
![N-[(1,1-Dimethylnaphthalen-2-ylidene)amino]-2,4-dinitro-aniline](/img/structure/B13994470.png)
![[4-(Sulfamoylmethyl)phenyl]arsonic acid](/img/structure/B13994477.png)
